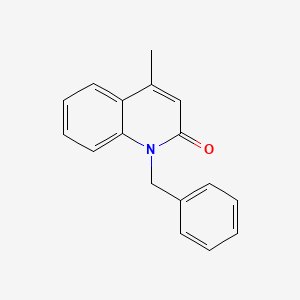

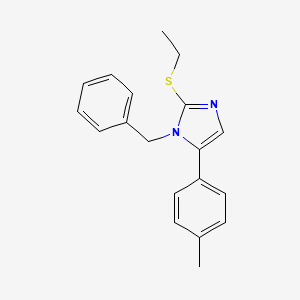

1-Benzyl-4-methyl-1H-quinolin-2-one

説明

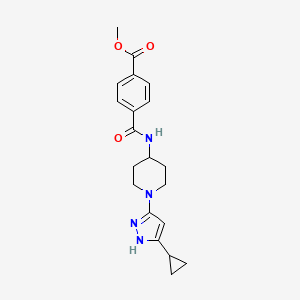

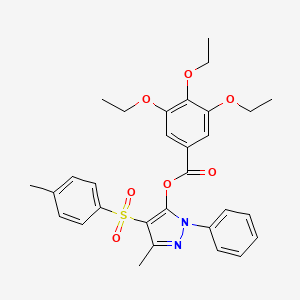

1-Benzyl-4-methyl-1H-quinolin-2-one is a chemical compound with the molecular formula C17H15NO . It is a derivative of quinolin-2-one, a class of compounds that have been widely studied due to their interesting pharmaceutical and biological activities .

Synthesis Analysis

The synthesis of quinolin-2-one derivatives, such as 1-Benzyl-4-methyl-1H-quinolin-2-one, has been a subject of many studies. A common approach involves the amination and annulation of benzamides and amidines . This synthetic route can be useful for the construction of quinolin-2-one frameworks .Molecular Structure Analysis

Quinolin-2-one, the parent compound of 1-Benzyl-4-methyl-1H-quinolin-2-one, displays different tautomeric forms between the carbonyl groups, CH2-3, and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis

The chemistry of quinoline-2,4-diones, which are related to 1-Benzyl-4-methyl-1H-quinolin-2-one, is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Benzyl-4-methyl-1H-quinolin-2-one include a molecular weight of 249.307, a density of 1.2±0.1 g/cm3, a boiling point of 386.9±32.0 °C at 760 mmHg, and a flash point of 176.5±16.3 °C .科学的研究の応用

Synthesis and Chemical Properties

Carbocyclization Reactions : A method for synthesizing functionalized quinolin-2(1H)-ones, including the 1-Benzyl-4-methyl variant, through copper(II) chloride-catalyzed oxidative carbocyclization reactions has been developed. This process is significant for producing difunctionalized quinolin-2(1H)-ones, compatible with various functional groups (Chen & Chuang, 2016).

Synthesis via Heck Reaction : Research into the synthesis of quinoline derivatives, including 1-Benzyl-4-methyl-1H-quinolin-2-one, through the Heck reaction, highlights the chemical versatility and potential applications of these compounds in diverse fields (Rocha, Pinto, & Silva, 2015).

Quinolone Hybrids in Anticancer Research : Novel benzo[d]thiazolyl substituted-2-quinolone hybrids, including 1-Benzyl-4-methyl-1H-quinolin-2-one, have been synthesized and show significant anticancer activity, demonstrating their potential as therapeutic agents (Bolakatti et al., 2020).

Biological and Therapeutic Potential

Antimicrobial Properties : Studies on ferrocene-containing quinolines, including 1-Benzyl-4-methyl-1H-quinolin-2-one derivatives, have shown antimicrobial activity, particularly against certain bacterial strains (Pejović et al., 2017).

Neuroprotective Properties in Parkinson's Disease : Research on natural quinoline alkaloids derived from deep-sea fungi, similar in structure to 1-Benzyl-4-methyl-1H-quinolin-2-one, has shown potential as a therapeutic candidate for the treatment of Parkinson's disease due to their neuroprotective properties (Lee, Yang, Cha, & Han, 2022).

Anticancer Activity of Silver(I)-N-Heterocyclic Carbene Complexes : The synthesis of silver(I)-N-heterocyclic carbene complexes containing quinolin-8-yl groups, related to 1-Benzyl-4-methyl-1H-quinolin-2-one, has been explored for their potential in anticancer activity, particularly against breast cancer cells (Luo et al., 2021).

将来の方向性

The future directions in the study of 1-Benzyl-4-methyl-1H-quinolin-2-one and related compounds could involve further exploration of their synthetic methodologies, as well as their applications in the synthesis of related heterocycles . Additionally, their pharmaceutical and biological activities make them valuable in drug research and development .

特性

IUPAC Name |

1-benzyl-4-methylquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO/c1-13-11-17(19)18(12-14-7-3-2-4-8-14)16-10-6-5-9-15(13)16/h2-11H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSXSVQXCWYZKHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C2=CC=CC=C12)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49648898 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-Benzyl-4-methyl-1H-quinolin-2-one | |

Synthesis routes and methods

Procedure details

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(5-(Ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(2-methoxyethyl)urea](/img/structure/B2418021.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-cyclopentylacetamide](/img/structure/B2418028.png)

![3-[(5-Fluoropyrimidin-2-yl)oxy]-1-azabicyclo[2.2.2]octane](/img/structure/B2418031.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2418039.png)